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Introduction

Alpha-Galactosylceramide (α-GalCer, KRN7000) is a potent synthetic glycolipid agonist that

specifically activates invariant Natural Killer T (iNKT) cells.[1][2] iNKT cells are a unique subset

of T lymphocytes that recognize glycolipid antigens presented by the non-classical MHC class

I-like molecule, CD1d.[1][2] Upon activation by α-GalCer, iNKT cells rapidly produce a cascade

of Th1 and Th2 cytokines, most notably Interferon-gamma (IFN-γ).[2][3] IFN-γ is a critical

cytokine in mediating anti-tumor and anti-viral immune responses.[4] Therefore, quantifying

IFN-γ production following α-GalCer stimulation is a key method for evaluating iNKT cell activity

and the efficacy of immunomodulatory therapies. This document provides a detailed protocol

for the isolation of murine splenocytes, stimulation with α-GalCer, and subsequent

measurement of IFN-γ in the cell culture supernatant using a sandwich Enzyme-Linked

Immunosorbent Assay (ELISA).

Signaling Pathway and Experimental Overview
The activation of iNKT cells by α-GalCer presented on an Antigen Presenting Cell (APC)

initiates a signaling cascade leading to cytokine release. The overall experimental procedure

involves isolating splenocytes, stimulating them in vitro, and analyzing the supernatant for IFN-

γ.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1228890?utm_src=pdf-interest
https://www.benchchem.com/product/b1228890?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.581301/full
https://adipogen.com/storeconfig/choose/store?destination=alphagalcer
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.581301/full
https://adipogen.com/storeconfig/choose/store?destination=alphagalcer
https://adipogen.com/storeconfig/choose/store?destination=alphagalcer
https://biomedicalsciences.unimelb.edu.au/__data/assets/pdf_file/0008/1761398/134fernandezJIM.pdf
https://pubmed.ncbi.nlm.nih.gov/12176894/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell (APC)

Invariant NKT Cell

α-GalCer CD1d
 Binds

Invariant TCR

 Presents to

Activation & Cytokine Production
 Signals

IFN-γ Secretion Leads to

Click to download full resolution via product page

Figure 1: α-GalCer presented by CD1d on an APC activates the iNKT cell's TCR, inducing IFN-

γ production.
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1. Spleen Isolation
Harvest spleen from mouse aseptically.

2. Mechanical Dissociation
Prepare single-cell suspension.

3. Red Blood Cell Lysis
Remove erythrocytes from suspension.

4. Cell Counting & Viability
Use hemocytometer and Trypan Blue.

5. Cell Plating & Stimulation
Plate cells at 2x10^6 cells/mL with α-GalCer.

6. Incubation
Culture for 48-72 hours at 37°C, 5% CO2.

7. Supernatant Collection
Centrifuge plate and collect supernatant.

8. IFN-γ ELISA
Perform assay on supernatant.

9. Data Analysis
Calculate IFN-γ concentration from standard curve.

Click to download full resolution via product page

Figure 2: High-level experimental workflow from spleen isolation to final data analysis.
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Experimental Protocols
Part 1: Murine Splenocyte Isolation
This protocol describes the preparation of a single-cell suspension from a mouse spleen. All

steps should be performed in a sterile biological safety cabinet.

Materials:

Mouse Spleen

Sterile Hank's Balanced Salt Solution (HBSS) or RPMI-1640 medium[5]

70 µm cell strainer

Sterile 50 mL conical tubes

Syringe plunger (3 mL or 5 mL)

Red Blood Cell (RBC) Lysis Buffer

Fetal Bovine Serum (FBS)

Complete Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine,

100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

Humanely euthanize the mouse according to approved institutional guidelines.

Sterilize the abdomen with 70% ethanol and aseptically remove the spleen, placing it into a

petri dish containing 5 mL of cold HBSS.[5]

Place a 70 µm cell strainer over a 50 mL conical tube.

Transfer the spleen to the strainer.

Gently mash the spleen through the strainer using the plunger end of a sterile syringe.[6]

Wash the strainer with an additional 10 mL of HBSS or RPMI to ensure maximum cell
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recovery.

Centrifuge the cell suspension at 300-400 x g for 10 minutes at 4°C.[7][8]

Discard the supernatant. Resuspend the cell pellet in 2-3 mL of RBC Lysis Buffer and

incubate for 2-3 minutes at room temperature.[6][8]

Add 10 mL of complete culture medium to neutralize the lysis buffer and centrifuge again at

300-400 x g for 10 minutes.

Discard the supernatant and resuspend the splenocyte pellet in 10 mL of complete culture

medium.

Determine cell concentration and viability using a hemocytometer and Trypan Blue

exclusion. Viability should be >90%.

Adjust the cell concentration to 2 x 10^6 viable cells/mL in complete culture medium.

Part 2: Splenocyte Stimulation with α-
Galactosylceramide
Materials:

Isolated splenocytes at 2 x 10^6 cells/mL

α-Galactosylceramide (stock solution typically in DMSO, then diluted in culture medium)

96-well flat-bottom cell culture plates

Vehicle control (DMSO diluted to the same final concentration as the α-GalCer samples)

Procedure:

Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate.

Prepare serial dilutions of α-GalCer in complete culture medium. A typical final concentration

range for stimulation is 1-100 ng/mL.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.stemcell.com/prepare-single-cell-suspension-from-mouse-spleen.html
https://www.surgery.pitt.edu/sites/default/files/GSVLLabInternal/Info_handbook/SOPs/General/Splenocyte%20SOP.pdf
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/BD_FlowCytometry_Splenocytes_Prep_Protocol.pdf
https://www.surgery.pitt.edu/sites/default/files/GSVLLabInternal/Info_handbook/SOPs/General/Splenocyte%20SOP.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of the α-GalCer dilutions to the appropriate wells. For control wells, add 100 µL

of medium with the vehicle control.

The final volume in each well will be 200 µL.

Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed

immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[9][10]

Part 3: IFN-γ Sandwich ELISA Protocol
This is a generalized protocol. Always refer to the specific instructions provided with your

commercial ELISA kit.

Materials:

Commercial Mouse IFN-γ ELISA Kit (contains capture antibody, detection antibody,

streptavidin-HRP, TMB substrate, stop solution, standards, and wash buffers)

Collected cell culture supernatants

96-well ELISA plate

Microplate reader capable of reading at 450 nm (with 570 nm correction if available)

Procedure:

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of

the ELISA plate. Seal the plate and incubate overnight at 4°C.[11]

Washing & Blocking: Aspirate the coating solution and wash the plate 3-5 times with 200-300

µL of wash buffer per well.[9][12] After the final wash, add 200 µL of blocking buffer (e.g.,

Assay Diluent) to each well and incubate for 1-2 hours at room temperature.[11]
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Standard and Sample Incubation: Wash the plate again. Prepare a standard curve by

performing serial dilutions of the IFN-γ standard. Add 100 µL of each standard, control, and

your experimental samples (supernatants) to the appropriate wells.[9] Incubate for 2 hours at

room temperature.[10]

Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody

to each well.[12] Incubate for 1-2 hours at room temperature.

Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP

conjugate to each well.[9] Incubate for 20-60 minutes at room temperature, protected from

light.

Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB Substrate Solution

to each well.[10] Incubate at room temperature in the dark for 15-30 minutes, monitoring for

color development.

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to

yellow.[9][10]

Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of

adding the stop solution.[10]

Data Presentation
Quantitative data from the ELISA should be clearly organized. A standard curve is generated by

plotting the OD values of the standards against their known concentrations. The concentration

of IFN-γ in the experimental samples is then interpolated from this curve.
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Parameter Specification

Assay Type Sandwich ELISA

Sample Type Cell Culture Supernatants, Serum, Plasma[9]

Sensitivity Typically 2-15 pg/mL[9]

Detection Range Typically 15 - 1000 pg/mL[9]

Specificity
High specificity for natural and recombinant

mouse IFN-γ

Table 1. Typical specifications for a commercial

Mouse IFN-γ ELISA Kit.

α-GalCer Concentration (ng/mL) Mean IFN-γ Concentration (pg/mL) ± SD

0 (Vehicle Control) 15.2 ± 4.5

1 250.6 ± 25.1

10 875.3 ± 68.9

100 1540.8 ± 112.4

Table 2. Example of a dose-dependent increase

in IFN-γ production by splenocytes stimulated

with α-GalCer for 72 hours. Data are presented

as mean ± standard deviation of triplicate wells.

(Note: These are representative data and will

vary by experiment).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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